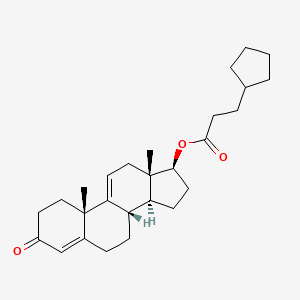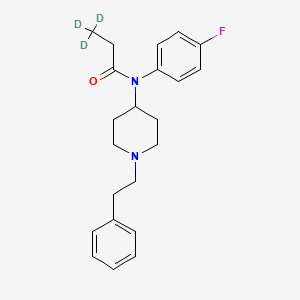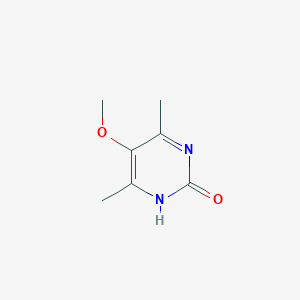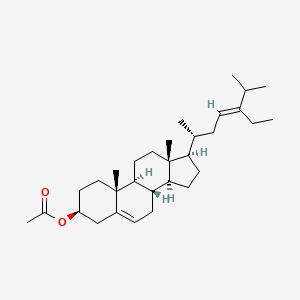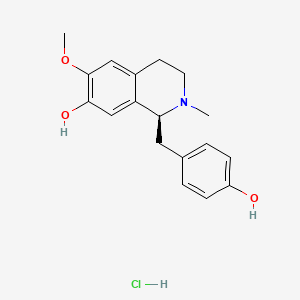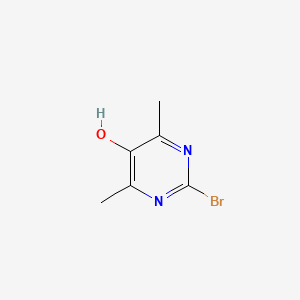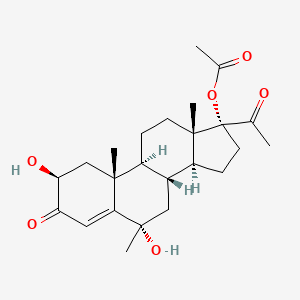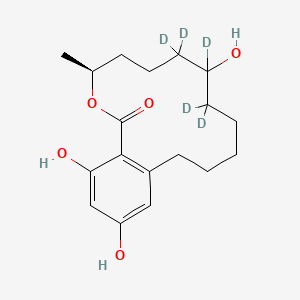
Zeranol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zeranol-d5: is a synthetic compound that belongs to the class of resorcylic acid lactones. It is a deuterated form of Zeranol, which is a non-steroidal estrogen agonist. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, including mass spectrometry. The compound is structurally related to the mycoestrogen zearalanone and is known for its estrogenic and anabolic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zeranol-d5 involves the incorporation of deuterium atoms into the Zeranol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: Zeranol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zearalanone-d5.
Reduction: It can be reduced to form α-zearalanol-d5 and β-zearalanol-d5.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Zearalanone-d5
Reduction: α-Zearalanol-d5, β-Zearalanol-d5
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zeranol-d5 is used as an internal standard in mass spectrometry for the quantification of Zeranol and its metabolites in biological samples. It helps in improving the accuracy and precision of analytical measurements .
Biology: In biological research, this compound is used to study the metabolic pathways and biotransformation of Zeranol in various organisms. It aids in understanding the pharmacokinetics and toxicokinetics of Zeranol .
Medicine: this compound is employed in medical research to investigate the estrogenic effects of Zeranol and its potential impact on human health. It is used in studies related to endocrine disruption and hormone-related diseases .
Industry: In the food industry, this compound is used to monitor the residue levels of Zeranol in meat products. It ensures compliance with regulatory standards and helps in assessing the safety of food products .
Wirkmechanismus
Zeranol-d5 exerts its effects by binding to estrogen receptors in the body. As a non-steroidal estrogen agonist, it mimics the action of natural estrogens and activates estrogen receptor-mediated pathways. This leads to the modulation of gene expression and various physiological responses. This compound is known to interact with estrogen receptor alpha and sex hormone-binding globulin, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Zeranol: The non-deuterated form of Zeranol-d5, used as a growth promoter in livestock.
Zearalanone: A related mycoestrogen with similar estrogenic properties.
α-Zearalanol and β-Zearalanol: Metabolites of Zeranol with estrogenic activity
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances the accuracy and reliability of mass spectrometric analyses, making it a valuable tool in research and industry .
Eigenschaften
Molekularformel |
C18H26O5 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(4S)-7,7,8,9,9-pentadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1/i8D2,9D2,14D |
InChI-Schlüssel |
DWTTZBARDOXEAM-SKXUCIFKSA-N |
Isomerische SMILES |
[2H]C1(CCCCC2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC(C1([2H])O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
